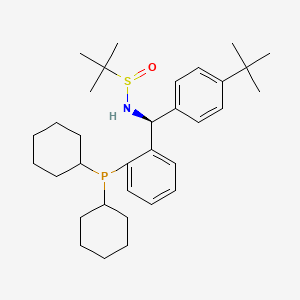![molecular formula C8H6ClN3O2 B13651073 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)
4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 4-position and a nitro group at the 6-position. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole typically involves the nitration of 4-(Chloromethyl)-1H-benzo[d]imidazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzimidazole derivatives. The process includes chloromethylation followed by nitration, with careful control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Nucleophilic Substitution: Derivatives with azido, thiol, or amino groups.
Reduction: 4-(Chloromethyl)-6-amino-1H-benzo[d]imidazole.
Oxidation: Various oxidized benzimidazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in covalent binding with nucleophilic sites in proteins and DNA, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1H-benzo[d]imidazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(Methyl)-6-nitro-1H-benzo[d]imidazole: The methyl group is less reactive compared to the chloromethyl group, leading to different chemical behavior.
Uniqueness
4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-(chloromethyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c9-3-5-1-6(12(13)14)2-7-8(5)11-4-10-7/h1-2,4H,3H2,(H,10,11) |
InChI Key |
IQICJSMPXSJUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CCl)N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
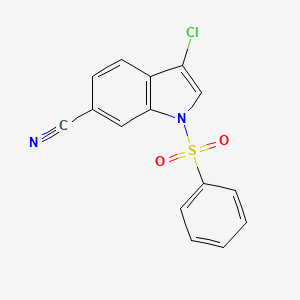



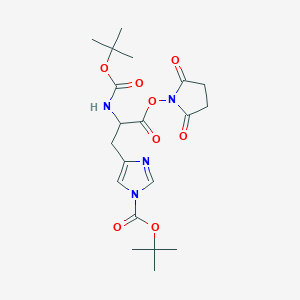
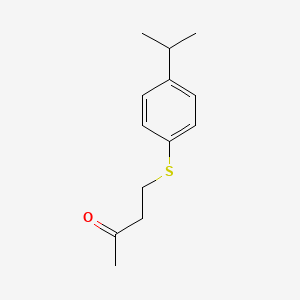


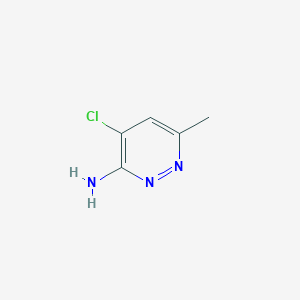

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
